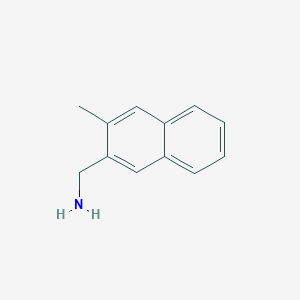

2-(Aminomethyl)-3-methylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

(3-methylnaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3 |

InChI-Schlüssel |

SLVYJVOBYFLKKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2C=C1CN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 3 Methylnaphthalene

Retrosynthetic Analysis and Key Precursors for 2-(Aminomethyl)-3-methylnaphthalene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.comresearchgate.netlibretexts.orgdeanfrancispress.com This process involves strategically breaking bonds and converting functional groups to identify plausible synthetic routes in the forward direction.

For this compound, the primary disconnection involves the C-N bond of the aminomethyl group. This leads to a key precursor, a 2-halomethyl- or 2-hydroxymethyl-3-methylnaphthalene, which can then be converted to the amine. Another critical disconnection is the formation of the substituted naphthalene (B1677914) ring itself.

Key Disconnections and Precursors:

Functional Group Interconversion (FGI): The aminomethyl group can be derived from a variety of functional groups. A common strategy is the reduction of a nitrile or an azide, or the amination of a halide or alcohol. ias.ac.in This leads to precursors such as 2-cyano-3-methylnaphthalene or 2-(azidomethyl)-3-methylnaphthalene .

C-C Bond Formation: The aminomethyl group can also be introduced through a C-C bond-forming reaction. For instance, a Friedel-Crafts acylation of 2-methylnaphthalene (B46627) followed by subsequent functional group manipulations could be a viable route.

Naphthalene Core Synthesis: The substituted naphthalene core can be constructed through various methods, such as the Diels-Alder reaction or annulation reactions, starting from simpler benzene (B151609) derivatives. deanfrancispress.com

A plausible retrosynthetic pathway is outlined below:

Based on this analysis, the key precursors for the synthesis of this compound are identified in the following table.

| Precursor Name | Chemical Structure | Rationale for Selection |

| 2,3-Dimethylnaphthalene (B165509) | C₁₂H₁₂ | A direct precursor that can be selectively functionalized at the 2-methyl position. |

| 2-Methylnaphthalene | C₁₁H₁₀ | A commercially available starting material that can undergo electrophilic substitution to introduce the second functional group. bcrec.idgoogle.comresearchgate.netrsc.orggrafiati.com |

| 2-Naphthol | C₁₀H₈O | Can be converted to 2-aminonaphthalene via the Bucherer reaction, a key intermediate for building the substituted naphthalene ring. mdpi.com |

| 2-Cyano-3-methylnaphthalene | C₁₂H₉N | Can be readily reduced to the target aminomethyl group. |

| 2-(Chloromethyl)-3-methylnaphthalene (B11904167) | C₁₂H₁₁Cl | A reactive intermediate for nucleophilic substitution with an amine source. |

Classical and Modern Approaches to the Synthesis of the Naphthalene Core with Aminomethyl Substitution

The synthesis of this compound can be achieved through both multi-step pathways and more efficient one-pot strategies.

Multi-step synthesis provides a controlled and often high-yielding approach to complex molecules by isolating and purifying intermediates at each stage. researchgate.netvapourtec.comscribd.comtrine.edu A potential multi-step synthesis of the target compound could start from 2-methylnaphthalene.

Proposed Multi-Step Pathway:

Friedel-Crafts Acylation: 2-Methylnaphthalene can undergo Friedel-Crafts acylation with a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This would likely yield a mixture of isomers, with the desired 2-acetyl-3-methylnaphthalene being one of the products.

Willgerodt-Kindler Reaction: The resulting ketone can be converted to a thioamide, which upon hydrolysis yields a carboxylic acid, 3-methylnaphthalene-2-carboxylic acid.

Amide Formation: The carboxylic acid can be converted to an amide via reaction with thionyl chloride followed by ammonia (B1221849).

Hofmann Rearrangement or Reduction: The amide can then be either subjected to a Hofmann rearrangement to yield the amine directly or reduced using a strong reducing agent like lithium aluminum hydride to give this compound.

An alternative route could involve the bromination of 2,3-dimethylnaphthalene followed by nucleophilic substitution with cyanide and subsequent reduction.

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, in CS₂ | 2-Acetyl-3-methylnaphthalene |

| 2 | Willgerodt-Kindler Reaction | Sulfur, Morpholine | 3-Methyl-2-naphthaleneacetic acid |

| 3 | Amide Formation | 1. SOCl₂ 2. NH₃ | 2-(3-Methylnaphthalen-2-yl)acetamide |

| 4 | Reduction | LiAlH₄ in THF | This compound |

One-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer increased efficiency, reduced waste, and shorter reaction times. ijcmas.comorientjchem.orgscilit.commdpi.comgoogle.com A plausible one-pot strategy for synthesizing this compound could involve a Mannich-type reaction.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. While naphthalene itself is not typically a substrate, a more activated derivative like a naphthol could be employed.

Hypothetical One-Pot Mannich-Type Reaction:

A three-component reaction between 3-methyl-2-naphthol, formaldehyde, and ammonia (or a protected amine) could potentially yield the desired product directly. The reaction would likely require an acid or base catalyst.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 3-Methyl-2-naphthol | Formaldehyde | Ammonia | Acid or Base | This compound |

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved atom economy. Both homogeneous and heterogeneous catalysts can be envisioned for the synthesis of this compound.

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. nih.govpolyu.edu.hknih.govresearchgate.net For the aminomethylation step, transition metal complexes could be employed. For example, a palladium-catalyzed amination of 2-(chloromethyl)-3-methylnaphthalene with ammonia or a protected amine could be a viable route. nih.gov

| Catalyst Type | Metal Center | Ligand | Reaction | Advantage |

| Palladium Pincer Complex | Pd | PNP or PCP ligands | Cross-coupling amination | High turnover numbers and functional group tolerance. |

| Rhodium Complex | Rh | Phosphine (B1218219) ligands | Hydroaminomethylation | Direct addition of an amine and CO/H₂ to an alkene precursor. |

| Gold(I) Complex | Au | CAAC ligand | Hydroamination of an alkyne | Can catalyze the addition of ammonia to unactivated alkynes. nih.gov |

Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, facilitating reuse and continuous flow processes. mdpi.comnih.govyoutube.com In the context of synthesizing the naphthalene precursor, heterogeneous catalysts are particularly relevant for isomerization and alkylation reactions.

For instance, if the synthesis starts with 1-methylnaphthalene, it can be isomerized to the desired 2-methylnaphthalene over a solid acid catalyst like a zeolite. bcrec.idresearchgate.netrsc.orggrafiati.com

| Catalyst Type | Material | Reaction | Key Finding | Reference |

| Zeolite | HBEA | Isomerization of 1-methylnaphthalene | Mixed acids-treated HBEA shows good selectivity and yield for 2-methylnaphthalene at 623 K. bcrec.idresearchgate.net | bcrec.idresearchgate.net |

| Supported Metal Oxide | V₂O₅/HZSM-5 | Direct amination of naphthalene | Can achieve high yields of naphthylamine from naphthalene. researchgate.net | researchgate.net |

| Bimetallic Catalyst | Ru-Ni/C | Hydrogenation of naphthalene | High activity and selectivity for the hydrogenation of the naphthalene ring. mdpi.com | mdpi.com |

Organocatalysis in the Formation of this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical reactions. greyhoundchrom.comnih.gov This approach stands as a complementary strategy to traditional metal-based catalysis, often providing advantages such as lower toxicity, operational simplicity, and stability. greyhoundchrom.com For the synthesis of this compound, organocatalysis can be hypothetically applied through several established reaction types, even if specific literature for this exact compound is not prominent.

Key organocatalytic strategies that could be adapted for the aminomethylation of a 3-methylnaphthalene scaffold include:

Mannich-type Reactions: A plausible route involves the reaction of 3-methylnaphthalene with formaldehyde (or a formaldehyde equivalent) and a suitable amine source, catalyzed by a chiral Brønsted acid or a proline-derived catalyst. The catalyst activates the electrophile, facilitating the nucleophilic attack of the naphthalene ring to form the C-C bond, followed by amination.

Iminium Ion Catalysis: An α,β-unsaturated aldehyde could be used as a precursor which, upon reaction with a chiral secondary amine catalyst (like a Jørgensen-Hayashi catalyst), forms a reactive iminium ion. mdpi.com This intermediate could then react with a suitable nucleophile to introduce the aminomethyl group in a stereocontrolled manner.

Hydrogen Bonding Catalysis: Catalysts like thioureas or squaramides operate through hydrogen bonding to activate electrophiles. mdpi.com A thiourea (B124793) catalyst could activate an imine precursor, rendering it more susceptible to nucleophilic attack by a 3-methylnaphthalene derivative to construct the target molecule. mdpi.com

The advantages of using organocatalysts include their ready availability from natural or synthetic sources and their contribution to greener chemical processes. greyhoundchrom.commdpi.com

Table 1: Potential Organocatalytic Approaches for this compound Synthesis

| Catalytic Approach | Catalyst Type | Activation Mode | Potential Reaction |

|---|---|---|---|

| Covalent Catalysis | Proline and its derivatives | Enamine/Iminium Ion | Mannich-type Reaction |

| Non-Covalent Catalysis | Chiral Phosphoric Acids | Brønsted Acid/Ion Pair | Friedel-Crafts-type Aminomethylation |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. orgchemres.org The synthesis of this compound can be made more sustainable by incorporating these principles, particularly through the use of solvent-free conditions and renewable reagents.

Performing chemical reactions without a solvent offers significant environmental and economic benefits. It simplifies the process by reducing reaction volume, often shortening reaction times, and facilitating easier product isolation, which minimizes waste. orgchemres.orgorganic-chemistry.org

The sustainability of a synthesis can be further enhanced by using reagents derived from renewable feedstocks. While the direct synthesis of 3-methylnaphthalene from biomass is a complex challenge, certain reagents and catalysts used in the synthesis can be sourced sustainably.

Natural Catalysts: Simple, naturally occurring molecules can function as effective catalysts. For instance, ascorbic acid (vitamin C) has been successfully employed as a mild, inexpensive, and water-soluble catalyst for the synthesis of amidoalkyl naphthol derivatives under solvent-free conditions. researchgate.net This demonstrates the potential for using benign, bio-based catalysts in the synthesis of naphthalene derivatives.

Bio-based Solvents: When a solvent is necessary, choosing one derived from a renewable source (e.g., ethanol, 2-methyltetrahydrofuran) can reduce the environmental footprint of the process compared to using petroleum-based solvents. mdpi.com

Renewable Starting Materials: The long-term goal of green chemistry involves sourcing all starting materials from renewable feedstocks. Research into converting lignin (B12514952) or other biomass components into aromatic platform chemicals could eventually provide a sustainable route to naphthalene-based structures.

Stereoselective Synthesis Approaches to Chiral Derivatives of this compound

Many pharmaceutical agents are chiral, existing as one of two enantiomers, where typically only one provides the desired therapeutic effect. wikipedia.org Therefore, methods to control the stereochemistry during synthesis are of paramount importance. Stereoselective synthesis of chiral derivatives of this compound, where the stereocenter is at the aminomethyl group's benzylic carbon, can be achieved using chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and versatile strategy for producing enantiomerically pure compounds. wikipedia.org

For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be incorporated into the nitrogen atom of a precursor. The general process would be:

Attachment: An achiral amine precursor is reacted with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a new compound (e.g., an amide). wikipedia.orgharvard.edu

Diastereoselective Reaction: The presence of the auxiliary creates a chiral environment, forcing a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, to occur on one face of the molecule, leading to a product with a specific stereochemistry (a diastereomer). researchgate.net

Removal: The auxiliary is cleaved from the product under mild conditions, yielding the desired enantiomerically enriched amine and recovering the auxiliary. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Features

| Chiral Auxiliary | Class | Typical Application | Key Advantage |

|---|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Aldol Reactions, Alkylations | High diastereoselectivity, well-understood models. wikipedia.orgresearchgate.net |

| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Alkylations to form chiral acids, ketones. harvard.edunih.gov | Highly crystalline derivatives, excellent stereocontrol. harvard.edunih.gov |

| Camphorsultam (Oppolzer's Sultam) | Sultam | Diels-Alder Reactions, Conjugate Additions | High diastereoselectivity, robust and crystalline. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to chiral molecules than the use of auxiliaries because it avoids the steps of attaching and removing the control group. greyhoundchrom.com In this strategy, a small amount of a chiral catalyst creates a chiral environment that directly transforms a prochiral substrate into an enantiomerically enriched product.

Potential asymmetric catalytic routes to chiral this compound derivatives include:

Asymmetric Hydroamination: This reaction involves the direct addition of an N-H bond across a double bond. A prochiral enamine or styrene (B11656) derivative of 3-methylnaphthalene could be subjected to hydroamination using a chiral catalyst system, such as one based on iridium or rhodium, to install the amine group with high enantioselectivity. nih.gov

Asymmetric Hydrogenation: A precursor containing an imine or enamine functionality, derived from 3-methylnaphthalene-2-carbaldehyde, could be stereoselectively reduced using a chiral catalyst. Catalysts like those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of C=N and C=C bonds.

Asymmetric Organocatalysis: As discussed previously, chiral organocatalysts can be used to directly synthesize chiral products. For example, a chiral phosphoric acid could catalyze the reaction of 3-methylnaphthalene with an imine, creating the C-C bond and the stereocenter in a single, highly enantioselective step. nih.gov This approach combines the benefits of catalysis with the advantages of being metal-free.

The choice between using a chiral auxiliary and asymmetric catalysis often depends on factors like substrate scope, catalyst cost, and ease of development, with asymmetric catalysis generally being preferred for large-scale industrial processes due to its efficiency. mdpi.com

Chemical Reactivity and Derivatization of 2 Aminomethyl 3 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Ring System

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the energy required to overcome the aromatic stabilization is lower. acs.orgyoutube.com In substituted naphthalenes, the position of incoming electrophiles is directed by the existing substituents. For 2-(aminomethyl)-3-methylnaphthalene, the ring contains an activating methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂). Both are typically ortho-, para-directing groups. organicchemistrytutor.comlibretexts.org However, the directing effect of the aminomethyl group is highly dependent on the reaction's acidity. In neutral or basic conditions, it acts as an activating group. Under the acidic conditions common for many EAS reactions, the amine is protonated to form an ammoniomethyl group (-CH₂NH₃⁺), which is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. youtube.comwikipedia.org

Electrophilic attack on a substituted naphthalene can occur on the same ring as the substituents or on the unsubstituted ring. Activating groups, like a methyl group, tend to direct substitution to the same ring, whereas deactivating groups often direct to the unsubstituted ring. chegg.com Given that the substituents are on the 2- and 3-positions, the potential sites for substitution are the 1- and 4-positions on the same ring, and the 5-, 6-, 7-, and 8-positions on the other ring. The α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (6, 7). libretexts.orgyoutube.com

Table 1: Potential Products of Nitration of this compound

| Reactant | Reagents | Potential Products (Regioisomers) |

| This compound | HNO₃, H₂SO₄ | 2-(Aminomethyl)-3-methyl-1-nitronaphthalene |

| 2-(Aminomethyl)-3-methyl-4-nitronaphthalene | ||

| 2-(Aminomethyl)-3-methyl-5-nitronaphthalene | ||

| 2-(Aminomethyl)-3-methyl-6-nitronaphthalene | ||

| 2-(Aminomethyl)-3-methyl-8-nitronaphthalene |

Halogenation of naphthalene can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst or in an inert solvent. youtube.com The reaction mechanism and product distribution can be complex. Studies on the halogenation of naphthalene derivatives have shown that the regioselectivity is influenced by the reaction conditions. rsc.orgrsc.org For this compound, direct halogenation would likely lead to a mixture of products due to the competing directing effects of the substituents, similar to nitration. The primary amine can also react with the halogenating agents. To achieve selective halogenation of the naphthalene ring, protection of the amine group may be necessary. For instance, the amine could first be acylated to form an amide, which is less reactive and still directs ortho- and para- to its position, but deactivates the ring less strongly than the ammoniomethyl group.

Table 2: Potential Products of Bromination of this compound

| Reactant | Reagents | Potential Products (Regioisomers) |

| This compound | Br₂, CCl₄ | 1-Bromo-2-(aminomethyl)-3-methylnaphthalene |

| 4-Bromo-2-(aminomethyl)-3-methylnaphthalene | ||

| 5-Bromo-2-(aminomethyl)-3-methylnaphthalene | ||

| 8-Bromo-2-(aminomethyl)-3-methylnaphthalene |

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as AlCl₃. libretexts.orgmasterorganicchemistry.comlibretexts.org A major limitation of this reaction is that it fails with strongly deactivated rings. libretexts.orglibretexts.org Furthermore, the primary amine group in this compound would react with the Lewis acid catalyst, forming a complex that strongly deactivates the ring and prevents acylation. libretexts.org Therefore, direct Friedel-Crafts acylation on the naphthalene core of this compound is not feasible. To achieve acylation of the ring, the amine functionality would need to be protected, for example, as an amide. The resulting N-acyl group is a moderate deactivator and an ortho-, para-director, which would then allow for Friedel-Crafts acylation to proceed, likely at the less sterically hindered positions of the unsubstituted ring. Studies on the Friedel-Crafts acylation of β-substituted naphthalenes have shown that substitution often occurs at the 8-position. lookchem.com

Table 3: Friedel-Crafts Acylation (Hypothetical, with protected amine)

| Reactant | Reagents | Potential Product |

| N-((3-Methylnaphthalen-2-yl)methyl)acetamide | 1. Acetyl chloride, AlCl₃2. H₂O | N-((8-Acetyl-3-methylnaphthalen-2-yl)methyl)acetamide |

Reactions Involving the Primary Amine Functional Group of this compound

The primary amine of this compound behaves as a typical primary benzylamine, characterized by its nucleophilicity and basicity.

Primary amines readily undergo acylation when treated with acyl chlorides or acid anhydrides to form amides. byjus.comyoutube.com This is a nucleophilic acyl substitution reaction. The reaction of this compound with an acylating agent, such as acetyl chloride, in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, would yield the corresponding N-substituted amide. This reaction is generally high-yielding and specific to the amine group, leaving the aromatic ring untouched. The synthesis of various N-(naphthalen-2-ylmethyl)acetamide derivatives has been reported in the literature, highlighting the feasibility of this transformation. nih.gov

Table 4: Acylation of the Primary Amine

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-((3-Methylnaphthalen-2-yl)methyl)acetamide |

| This compound | Benzoyl chloride | N-((3-Methylnaphthalen-2-yl)methyl)benzamide |

The nitrogen atom of the primary amine is nucleophilic and can react with alkyl halides in an alkylation reaction. However, the direct alkylation of primary amines is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. nih.govresearchgate.net This can lead to overalkylation, producing a mixture of the primary, secondary, and tertiary amines, and even the quaternary ammonium (B1175870) salt. nih.gov Selective mono-alkylation of primary benzylamines can be challenging but has been achieved under specific catalytic conditions. acs.orgresearchgate.netacs.org

Exhaustive alkylation with an excess of an alkyl halide, such as methyl iodide, leads to the formation of the quaternary ammonium salt. This process is known as quaternization.

Table 5: Alkylation and Quaternization of the Primary Amine

| Reactant | Reagent | Potential Product(s) |

| This compound | Methyl iodide (1 equivalent) | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts |

| This compound | Methyl iodide (excess) | (3-Methylnaphthalen-2-yl)methyl)trimethylammonium iodide |

Condensation Reactions with Carbonyl Compounds

The primary aminomethyl group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases or imines. This reaction is a fundamental transformation in organic synthesis, often serving as a preliminary step for the synthesis of more complex molecules. nih.govscilit.comrsc.org The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

The reaction is typically catalyzed by an acid or can proceed under neutral conditions with heating to facilitate the removal of water, thereby driving the equilibrium towards the product. The resulting imines are versatile intermediates that can undergo further reactions, such as reduction to secondary amines or participation in cyclization reactions.

Table 1: Representative Condensation Reactions of Primary Amines with Carbonyls

| Amine Reactant | Carbonyl Reactant | Product Type | General Conditions |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-1-(3-methylnaphthalen-2-yl)methanamine | Toluene, reflux with azeotropic removal of water |

| This compound | Aliphatic Ketone (e.g., Acetone) | N-(Propan-2-ylidene)-1-(3-methylnaphthalen-2-yl)methanamine | Methanol (B129727), room temperature or gentle heating |

| This compound | Heterocyclic Aldehyde (e.g., Pyridine-2-carboxaldehyde) | N-((Pyridin-2-yl)methylene)-1-(3-methylnaphthalen-2-yl)methanamine | Ethanol, reflux |

This table represents plausible reactions based on the general reactivity of primary amines.

Reductive Amination for Secondary and Tertiary Amine Derivatives

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from primary amines. libretexts.orgnih.gov For this compound, this two-step, one-pot process involves the initial formation of an imine through condensation with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. osti.govwikipedia.org This method avoids the isolation of the often-unstable imine intermediate.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. Catalytic hydrogenation is also a viable method for the reduction step. The choice of carbonyl compound determines the nature of the substituent introduced on the nitrogen atom. By reacting the resulting secondary amine with another carbonyl compound, tertiary amines can also be synthesized. This versatile reaction allows for the introduction of a wide array of alkyl and aryl groups onto the nitrogen atom of the aminomethyl moiety.

Table 2: Synthesis of Secondary Amines via Reductive Amination

| Carbonyl Compound | Reducing Agent | Secondary Amine Product |

| Formaldehyde (B43269) | NaBH₃CN | 2-(Methylaminomethyl)-3-methylnaphthalene |

| Acetaldehyde | NaBH(OAc)₃ | 2-(Ethylaminomethyl)-3-methylnaphthalene |

| Cyclohexanone | H₂/Pd-C | 2-((Cyclohexylamino)methyl)-3-methylnaphthalene |

This table illustrates potential products from the reductive amination of this compound.

Reactions at the Methyl Group (if activated)

Side-Chain Functionalization and Oxidation

While the aminomethyl group is the primary site of reactivity, the methyl group attached to the naphthalene ring can also undergo functionalization, particularly oxidation, under certain conditions. The oxidation of methyl-substituted naphthalenes has been observed, often through biological or strong chemical oxidation methods. researchgate.netacs.org

For instance, studies on the metabolism of methylnaphthalenes by microorganisms have shown that the methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. researchgate.net Chemical oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can also achieve this transformation, although the conditions must be carefully controlled to avoid degradation of the naphthalene ring or the aminomethyl group. The presence of the aminomethyl group might require protection before carrying out such strong oxidation reactions. The resulting carboxylic acid derivative would be a valuable intermediate for further derivatization, such as esterification or amidation.

Cyclization and Heterocyclic Annulation Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring system, makes it a valuable precursor for the synthesis of various heterocyclic compounds. acs.orgvot.pl Through cyclization and annulation reactions, new rings can be constructed, leading to complex polycyclic structures incorporating the naphthalene framework.

For example, reaction with appropriate bifunctional electrophiles can lead to the formation of nitrogen-containing heterocycles. Reaction with a β-keto ester could potentially lead to the formation of a dihydropyrimidinone derivative fused to the naphthalene ring. Similarly, reactions with α,β-unsaturated carbonyl compounds could be employed in Michael additions followed by intramolecular cyclization to yield various heterocyclic systems. The specific outcome of these reactions would depend on the reagents and conditions used, offering a pathway to a wide range of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. melscience.comresearchgate.net

Polymerization Reactions Incorporating this compound Monomers

The primary amine functionality of this compound allows it to act as a monomer in polymerization reactions, particularly in step-growth polymerization processes like polycondensation. melscience.comlibretexts.org When reacted with difunctional monomers such as diacids, diacyl chlorides, or dianhydrides, it can form polyamides. nih.govnih.gov

The resulting polyamides would feature the rigid and bulky 3-methylnaphthalene-2-ylmethylene pendant group, which would significantly influence the properties of the polymer, such as its thermal stability, solubility, and mechanical strength. For instance, polycondensation with a diacyl chloride like terephthaloyl chloride would yield an aromatic polyamide with high thermal stability. The incorporation of the naphthalene moiety can enhance properties like fluorescence and thermal resistance.

Alternatively, this compound could participate in chain-growth polymerization under specific conditions, for example, by initiating the ring-opening polymerization of cyclic esters like caprolactone, leading to polyester (B1180765) chains with a naphthalene-containing end group. libretexts.orgvot.pl The synthesis of such polymers opens up possibilities for creating new materials with tailored optical, thermal, and mechanical properties. researchgate.net

Table 3: Potential Polymerization Reactions

| Co-monomer | Polymer Type | Potential Repeating Unit/Structure | Polymerization Method |

| Terephthaloyl chloride | Aromatic Polyamide | -[NH-CH₂-(3-methylnaphthalen-2-yl)-NH-CO-(p-C₆H₄)-CO]- | Low-temperature solution polycondensation |

| Adipoyl chloride | Aliphatic-Aromatic Polyamide | -[NH-CH₂-(3-methylnaphthalen-2-yl)-NH-CO-(CH₂)₄-CO]- | Interfacial or solution polycondensation |

| Pyromellitic dianhydride | Poly(amide-imide) | Formation of a polyamic acid intermediate followed by thermal or chemical imidization | Two-step polycondensation |

This table outlines hypothetical polymerization reactions involving this compound as a monomer.

Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl 3 Methylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(Aminomethyl)-3-methylnaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into the compound's conformation and the spatial relationships between its atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of substituted naphthalenes.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene (B1677914) ring and confirming the attachment of the aminomethyl and methyl groups. For instance, cross-peaks would be expected between the protons of the aminomethyl group (-CH₂-) and the amine protons (-NH₂), provided the proton exchange on the nitrogen is not too rapid. docbrown.info

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. sdsu.edu This would allow for the definitive assignment of each carbon atom in the naphthalene skeleton and the methyl and aminomethyl substituents by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu HMBC is particularly powerful for establishing the substitution pattern on the naphthalene ring. For example, correlations would be expected from the protons of the methyl group to the C3, C2, and C4 carbons of the naphthalene ring, and from the aminomethyl protons to the C2, C1, and C3 carbons, thus confirming the 2,3-disubstitution pattern.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~2.4 | ~20 | C2, C3, C4 |

| -CH₂- | ~3.9 | ~45 | C1, C2, C3 |

| -NH₂ | ~1.5 (broad) | - | -CH₂- |

| Naphthalene H | ~7.2 - 8.0 | ~125 - 135 | Various ring carbons |

Note: These are predicted values based on known substituent effects on the naphthalene ring system. Actual experimental values may vary.

Solid-State NMR Studies for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. While no specific ssNMR studies on this compound are reported, this technique could be used to:

Distinguish between crystalline and amorphous forms: Differences in the local environment and molecular packing would lead to distinct chemical shifts and line shapes in the ssNMR spectra.

Characterize polymorphism: If this compound can exist in multiple crystalline forms (polymorphs), ssNMR would be a key tool for identifying and characterizing each form.

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide insights into the proximity of different nuclei, shedding light on hydrogen bonding and other intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and Co-crystals

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, the following interactions would likely play a significant role in the crystal packing:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. These hydrogen bonds would likely be a dominant feature of the crystal structure, leading to the formation of chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The planar naphthalene core facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. vulcanchem.com

The formation of co-crystals with other molecules, particularly those with complementary hydrogen bonding functionalities, is also a possibility and could be used to modify the physicochemical properties of the compound. nih.govnih.gov

Conformational Analysis in the Solid State

X-ray diffraction would reveal the preferred conformation of the aminomethyl group relative to the naphthalene ring in the solid state. The torsion angles defining the orientation of the -CH₂NH₂ group would be precisely determined, providing insights into the steric and electronic effects that govern its conformation.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~13.5 |

| c (Å) | ~11.0 |

| β (°) | ~102 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: These values are hypothetical and based on typical crystal structures of similar aromatic amines. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the following characteristic vibrational bands would be expected:

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) | 3400 - 3200 |

| C-H (aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 2960 - 2850 | 2960 - 2850 |

| N-H | Bend (scissoring) | 1650 - 1580 | Weak |

| C=C (aromatic) | Ring Stretch | 1600, 1500, 1450 | Strong |

| C-N | Stretch | 1250 - 1020 | Moderate |

| C-H | Out-of-plane bend | 900 - 675 | Weak |

Note: These are general ranges for the expected vibrational modes. The exact positions and intensities of the bands would be influenced by the specific molecular environment and intermolecular interactions. researchgate.netresearchgate.netnih.gov

The FT-IR and Raman spectra would provide complementary information. For example, the symmetric N-H stretching vibration is often weak in the IR spectrum but strong in the Raman spectrum. The analysis of these spectra would confirm the presence of the key functional groups and provide a basis for more detailed theoretical calculations of the vibrational modes.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Ratios

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry provides critical information about its molecular weight and structural features through the analysis of its fragmentation pattern.

When a molecule of this compound is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum displays the relative abundance of these fragments, which serves as a molecular fingerprint.

For this compound, the fragmentation is guided by the stability of the resulting ions. The structure contains a naphthalene core, a methyl group, and an aminomethyl group, all of which influence how the molecule breaks apart. A key fragmentation pathway for aromatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). miamioh.edu In this case, the benzylic C-C bond between the naphthalene ring and the aminomethyl group is particularly susceptible to cleavage.

The expected primary fragmentation steps include:

Loss of an amino group (•NH₂): This would result in a stable benzylic carbocation.

Benzylic cleavage: The most prominent fragmentation is anticipated to be the cleavage of the bond between the methylene (B1212753) group and the naphthalene ring, leading to the formation of a highly stable substituted tropylium-like ion or a related resonance-stabilized cation. The stability of aromatic structures means that the molecular ion peak is often strong. libretexts.org

Loss of a hydrogen radical (•H): This can occur from the molecular ion, resulting in an [M-1]⁺ peak, which is a common feature in the mass spectra of amines. miamioh.edu

The analysis of isotopic ratios, particularly the [M+1]⁺ peak arising from the natural abundance of ¹³C, can further aid in confirming the elemental composition of the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, often to four or five decimal places. thermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated from the atomic masses of the constituent isotopes, the molecular formula can be confirmed. thermofisher.com

For this compound, the molecular formula is C₁₂H₁₃N. HRMS can easily distinguish this compound from other molecules that might have the same nominal mass but different elemental compositions (isobars). This capability is crucial in complex sample analysis where multiple compounds may be present. thermofisher.com

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Nominal Mass | 171 amu |

| Monoisotopic (Exact) Mass | 171.10480 u |

| Isotopic Composition | Carbon (¹²C, ¹³C), Hydrogen (¹H, ²H), Nitrogen (¹⁴N, ¹⁵N) |

This table presents the calculated theoretical exact mass for the most abundant isotopologue of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogs

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for instance by substitution at the aminomethyl group to create a chiral amine, the resulting enantiomers can be distinguished using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net The resulting spectrum, known as an ORD curve, shows characteristic peaks and troughs, collectively called the Cotton effect, near the wavelengths of UV-Vis absorption.

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum plots this differential absorption against wavelength. The naphthalene chromophore within the molecule provides strong electronic transitions that can give rise to distinct CD signals. nih.gov

For a pair of enantiomers of a chiral derivative of this compound, the ORD and CD spectra will be mirror images of each other. The sign of the Cotton effect in the CD spectrum, particularly in relation to the electronic transitions of the naphthalene chromophore, can often be correlated with the absolute configuration (R or S) of the stereocenter. nih.gov This makes chiroptical spectroscopy an invaluable tool for the non-destructive stereochemical assignment of chiral analogs. researchgate.net

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Analog of this compound

| Enantiomer | Specific Rotation [α] (degrees) | Maximum Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max |

| Enantiomer A | +X | +Y at λ₁ nm |

| Enantiomer B | -X | -Y at λ₁ nm |

This table illustrates the principle that enantiomers exhibit equal and opposite chiroptical properties. The specific values of X, Y, and λ₁ would depend on the exact structure of the chiral analog and the solvent used.

Theoretical and Computational Chemistry of 2 Aminomethyl 3 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Aminomethyl)-3-methylnaphthalene, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. jeires.comresearchgate.net

For this compound, the electron-donating aminomethyl and methyl groups would be expected to influence the energy and distribution of these orbitals. Theoretical studies on diaminonaphthalene molecules have shown that the presence of electron-donating groups leads to a decrease in the energy gap, suggesting increased reactivity. researchgate.net Similar effects would be anticipated for this compound.

The electron density distribution, often visualized as a 3D map, would reveal the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In the case of our target molecule, higher electron density would likely be found around the nitrogen atom of the aminomethyl group and on the naphthalene (B1677914) ring.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap | 4.73 |

Electrostatic Potential Surfaces (EPS)

An Electrostatic Potential Surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions. The EPS would highlight regions of negative potential (in red), typically associated with lone pairs on heteroatoms like the nitrogen in the aminomethyl group, and regions of positive potential (in blue), usually found around hydrogen atoms. nih.gov

For this compound, the EPS would likely show a significant negative potential around the nitrogen atom, making it a prime site for hydrogen bonding and interactions with electrophiles. The aromatic rings would exhibit a more complex potential landscape, influencing how the molecule interacts with other molecules and surfaces.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost. jeires.comresearchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once the optimized geometry of this compound is determined using DFT, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations. For instance, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and various bending and ring deformation modes of the naphthalene core.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric N-H stretch |

| ν(N-H) | 3350 | Symmetric N-H stretch |

| ν(C-H)arom | 3100-3000 | Aromatic C-H stretch |

| ν(C-H)aliph | 2950-2850 | Aliphatic C-H stretch |

| δ(CH2) | 1450 | CH2 scissoring |

Transition State Computations for Reaction Mechanism Elucidation

DFT can be used to model chemical reactions involving this compound. By calculating the structures and energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction mechanism can be elucidated. This would allow for the determination of activation energies and reaction rates for processes such as N-acylation, alkylation, or reactions involving the naphthalene ring. Computational studies on the reactions of other naphthalene complexes have successfully used this approach to determine reaction pathways and energetic profiles. doi.orgacs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov

MD simulations of this compound would reveal its conformational flexibility. The rotation around the C-C bond connecting the aminomethyl group to the naphthalene ring, as well as the flexibility of the aminomethyl group itself, can be explored. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions.

Furthermore, by including solvent molecules in the simulation box, the interactions between this compound and its environment can be studied in detail. This would provide information on solvation energies, the structure of the solvent shell around the molecule, and the dynamics of solvent exchange. Understanding these interactions is critical for predicting solubility and behavior in solution. For example, the formation and lifetime of hydrogen bonds between the amino group and water molecules could be quantified.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features (descriptors) of a set of compounds with their biological activities or physicochemical properties, respectively. frontiersin.orgnih.gov These models are crucial in drug discovery and materials science for predicting the behavior of new molecules, thereby saving time and resources. frontiersin.orgnih.gov

A typical QSAR/QSPR study involves developing a mathematical equation that relates the chemical structure to a specific activity or property. jmaterenvironsci.commdpi.com For this compound, a QSAR study could predict its potential biological activities, such as anticancer or enzyme inhibitory effects, by comparing its structural descriptors to those of a series of compounds with known activities. nih.govnih.gov Similarly, a QSPR study could predict its physicochemical properties like boiling point, solubility, or chromatographic retention times. researchgate.net

The process begins with the calculation of molecular descriptors, which are numerical representations of the molecule's structure. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices (e.g., Randić index, Zagreb indices). frontiersin.org

Geometrical descriptors: Derived from the 3D structure of the molecule, like molecular volume or surface area.

Electronic descriptors: Related to the electron distribution, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. jmaterenvironsci.comnih.gov

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.

Once the descriptors are calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build the model. jmaterenvironsci.commdpi.comnih.gov The robustness and predictive power of the resulting model are then validated internally (e.g., cross-validation) and externally with a test set of compounds not used in model generation. jmaterenvironsci.comnih.gov

For instance, a hypothetical QSAR model for anticancer activity of a series of aminomethylnaphthalene derivatives might take the following form:

log(IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where IC50 is the half-maximal inhibitory concentration, and the descriptors could be electronic and topological parameters. nih.gov The result of such a study on naphthalene derivatives showed the importance of topological and electronic parameters in determining their anticancer activity. nih.gov

Table 1: Hypothetical QSAR/QSPR Descriptors for this compound

This table illustrates the types of descriptors that would be calculated in a QSAR or QSPR study of this compound. The values are representative and not from a specific study.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Correlation |

| Electronic | HOMO Energy (eV) | -5.85 | Reactivity, Electron-donating ability |

| Electronic | LUMO Energy (eV) | -0.25 | Electron-accepting ability, Stability |

| Electronic | Dipole Moment (Debye) | 2.1 | Polarity, Solubility |

| Topological | Randić Connectivity Index | 4.78 | Molecular branching, Boiling point |

| Physicochemical | LogP | 3.5 | Lipophilicity, Membrane permeability |

| Geometrical | Molecular Surface Area (Ų) | 180.5 | Molecular size, Interaction potential |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic structure. scispace.com

For this compound, DFT calculations could be employed to predict its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. The process typically involves:

Geometry Optimization: Finding the lowest energy (most stable) 3D structure of the molecule using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculations: Performed on the optimized geometry to predict IR and Raman spectra. The calculated vibrational frequencies are often scaled to better match experimental data. nih.govresearchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. mdpi.comnih.gov These theoretical shifts can aid in the assignment of complex experimental NMR spectra. researchgate.net

UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. nih.govmedium.commdpi.com This can help in understanding the electronic transitions within the molecule.

The accuracy of these computational predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, if applicable. medium.commdpi.com Validation is achieved by comparing the calculated spectra with experimentally recorded spectra. A good agreement between theoretical and experimental data confirms the accuracy of the computational model and the structural assignment.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

This table presents an example of the kind of data that would be generated from computational spectroscopic predictions for this compound. The values are illustrative.

| Spectroscopy | Parameter | Predicted Value | Assignment/Interpretation |

| IR | Vibrational Frequency (cm⁻¹) | ~3400-3300 | N-H stretching of the amino group |

| IR | Vibrational Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretching |

| IR | Vibrational Frequency (cm⁻¹) | ~1600 | N-H bending (scissoring) |

| ¹³C NMR | Chemical Shift (ppm) | ~134-124 | Aromatic carbons of the naphthalene ring |

| ¹³C NMR | Chemical Shift (ppm) | ~45 | Aliphatic carbon of the aminomethyl group |

| ¹H NMR | Chemical Shift (ppm) | ~7.8-7.3 | Aromatic protons |

| ¹H NMR | Chemical Shift (ppm) | ~3.9 | Methylene (B1212753) protons (-CH₂-) |

| UV-Vis | λmax (nm) | ~280 | π → π* transition of the naphthalene ring |

Biochemical and Pharmacological Research Non Clinical, in Vitro Focus of 2 Aminomethyl 3 Methylnaphthalene

Molecular Interactions with Biological Macromolecules (In Vitro Studies)

Detailed investigations into the direct molecular interactions of 2-(Aminomethyl)-3-methylnaphthalene with isolated biological macromolecules are crucial for understanding its potential pharmacological effects. Such studies typically involve cell-free systems to elucidate binding affinities, kinetics, and mechanisms of action.

Protein-Ligand Binding Studies

Protein-ligand binding studies are fundamental in pharmacology, providing insights into how a compound might modulate the function of enzymes or receptors. These assays are performed in controlled, cell-free environments.

Enzyme Inhibition Kinetics: A thorough review of scientific literature reveals a lack of specific studies on the enzyme inhibition kinetics of this compound. Therefore, data on its potential to act as a competitive, non-competitive, or uncompetitive inhibitor of specific enzymes is not currently available.

Receptor Binding Assays: Similarly, there is no published research detailing the binding affinity of this compound to specific biological receptors in cell-free systems. Consequently, its profile as a potential agonist or antagonist at various receptors remains uncharacterized.

| Target Protein | Assay Type | Key Findings (e.g., IC₅₀, Kᵢ, Kₐ) |

| Data Not Available | Data Not Available | Data Not Available |

This table is intended to display protein-ligand binding data. However, no specific research findings for this compound were identified.

Nucleic Acid Binding Studies

The interaction of small molecules with DNA and RNA can have significant biological consequences. Studies in this area investigate the potential for compounds to bind to nucleic acids through mechanisms such as intercalation or groove binding.

A comprehensive search of scientific databases indicates that no studies have been published concerning the interaction of this compound with nucleic acids. Therefore, its ability to intercalate between base pairs or bind to the major or minor grooves of DNA or RNA has not been determined.

| Nucleic Acid Type | Binding Mode | Binding Affinity (e.g., Kₐ) |

| Data Not Available | Data Not Available | Data Not Available |

This table is designed to present nucleic acid binding data. At present, no specific research on this compound in this area is available.

Membrane Interactions and Permeability Studies (In Vitro Models)

In vitro models of biological membranes are used to predict the absorption and distribution characteristics of a compound. These studies are essential for assessing its potential to cross cellular barriers.

There is a notable absence of published research on the membrane interaction and permeability of this compound using in vitro models such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. As a result, its passive diffusion and potential for active transport across biological membranes are unknown.

| In Vitro Model | Permeability Coefficient (Pₑ) |

| Data Not Available | Data Not Available |

This table is meant to show membrane permeability data. No such data could be located for this compound.

Mechanistic Investigations of Biological Activities

Mechanistic studies aim to elucidate the precise molecular pathways through which a compound exerts its biological effects. This can include identifying specific binding sites, understanding allosteric modulation, or mapping out effects on enzymatic pathways.

Given the lack of primary binding and activity data, no subsequent mechanistic investigations for this compound have been reported in the scientific literature. The elucidation of its binding sites and the specific enzymatic or signaling pathways it might modulate remains a subject for future research.

Structure-Activity Relationship (SAR) Studies Based on Synthesized Derivatives for Molecular Recognition

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to determine how specific chemical modifications influence their biological activity. This is a cornerstone of drug discovery and chemical biology.

A review of the available literature indicates that no SAR studies have been conducted on derivatives of this compound with a focus on molecular recognition. The impact of modifying the aminomethyl group, the methyl group, or the naphthalene (B1677914) core on its interaction with biological targets has not been explored.

| Derivative of this compound | Modification | Impact on Molecular Recognition |

| Data Not Available | Data Not Available | Data Not Available |

This table is intended to summarize structure-activity relationship data. No studies on derivatives of this compound for molecular recognition have been published.

Applications of 2 Aminomethyl 3 Methylnaphthalene in Advanced Materials and Catalysis

Utilization as a Ligand in Coordination Chemistry

The aminomethyl group on the naphthalene (B1677914) scaffold suggests that 2-(Aminomethyl)-3-methylnaphthalene could theoretically function as a ligand, donating its nitrogen lone pair to a metal center. However, a detailed search of scientific databases reveals no specific studies on its use in coordination chemistry.

Design and Synthesis of Metal Complexes with this compound

There are no specific research articles or documented methods found for the design and synthesis of metal complexes explicitly using this compound as a ligand. While the synthesis of metal complexes with other naphthalene-based ligands, such as naproxen (B1676952) and naphthylacetic acids, is well-documented, this work does not extend to the this compound isomer. nih.gov

Catalytic Applications of Metal-2-(Aminomethyl)-3-methylnaphthalene Complexes

Consistent with the lack of information on their synthesis, there is no available data on the catalytic applications of metal complexes derived from this compound. Research into catalysis using naphthalene-based structures has focused on other derivatives, such as metal-organic frameworks incorporating 7-amino naphthalene-1,3-disulfonic acid for the synthesis of β-acetamido ketones. rsc.org

Integration into Polymeric Materials

The primary amine of this compound presents a potential reaction site for its incorporation into polymer chains, either as a monomer or as a modifying agent. Despite this potential, specific research in this area is not found in the current literature.

Functional Polymers with Naphthalene-Aminomethyl Moieties

There is no available research detailing the synthesis or properties of functional polymers that specifically incorporate the this compound moiety. The field has explored other heterocyclic and amine-functionalized polymers, but not those based on this particular naphthalene derivative. researchgate.net

Application in Supramolecular Chemistry

The planar aromatic naphthalene core and the hydrogen-bonding aminomethyl group could potentially allow this compound to participate in supramolecular assemblies through π-π stacking and hydrogen bond interactions. However, a review of the literature reveals no studies focused on the supramolecular chemistry of this specific compound. Research in this field has utilized other naphthalene derivatives, such as 2,3-dihydroxynaphthalene, to create complex supramolecular structures. rsc.org

Host-Guest Interactions and Recognition

The naphthalene scaffold of this compound provides a platform for host-guest chemistry. The electron-rich aromatic system can engage in π-π stacking interactions with electron-deficient guest molecules. Furthermore, the aminomethyl group can act as a hydrogen bond donor and a protonation site, enabling interactions with anionic or polar guests. While specific host-guest studies on this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential to form inclusion complexes with various organic molecules and ions. The methyl group at the 3-position can influence the geometry of the binding cavity, potentially leading to shape-selective recognition.

Self-Assembly Processes and Molecular Architectures

Self-assembly is a fundamental process in the creation of functional nanomaterials, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Amino acid and peptide conjugates with bulky aromatic groups, similar to the structure of this compound, have demonstrated a strong tendency to self-assemble into ordered nanostructures like nanofibers and hydrogels. nih.gov

The molecular design of this compound, incorporating both a hydrogen-bonding aminomethyl group and a π-stacking naphthalene core, makes it an ideal candidate for forming well-defined supramolecular architectures. The interplay between these interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific morphology of the resulting architecture can be influenced by factors such as solvent polarity, concentration, and temperature. Naphthalene diimide derivatives, for instance, are known to self-assemble into various structures like fluorescent organic nanoparticles and gels, which have applications in sensing and electronics. researchgate.net

Role in Sensor Technologies

Naphthalene derivatives are widely recognized for their excellent fluorescent properties, making them valuable components in the development of chemical sensors. nih.gov Their rigid structure and extended π-conjugation often lead to high quantum yields and photostability. nih.gov The fluorescence of naphthalene-based probes can be highly sensitive to the local environment, a property that is exploited in sensor design. nih.gov

Chemo- and Biosensors Based on Fluorescence Quenching/Enhancement

The aminomethyl group in this compound can serve as a recognition site for various analytes. Upon binding of a target species, the electronic properties of the naphthalene fluorophore can be perturbed, leading to a change in its fluorescence emission. This change can manifest as either quenching (a decrease in intensity) or enhancement (an increase in intensity), providing a detectable signal for the presence of the analyte.

Naphthalene-based fluorescent probes have been successfully employed for the detection of a wide range of analytes, including metal ions and biomolecules. nih.govmdpi.comnih.gov For example, a naphthalene-derived Schiff base has been shown to be a selective fluorescent chemosensor for zinc ions. rsc.org The mechanism of sensing often involves processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). The specific design of the sensor molecule, including the nature and position of the functional groups on the naphthalene ring, determines its selectivity and sensitivity towards a particular analyte.

Table 1: Examples of Naphthalene-Based Fluorescent Sensors

| Sensor Type | Analyte | Sensing Mechanism | Reference |

| Naphthalene-derived Schiff base | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |

| Naphthol-based receptor | Zn²⁺ | CHEF, C=N isomerization, π-π stacking | nih.gov |

| Naphthalene derivative probe | Al³⁺ | Complexation and fluorescence enhancement | mdpi.com |

| Amino-1,8-naphthalimide | Phosgene | Reaction-based sensing | rsc.org |

Materials for Optoelectronics and Photonics

The π-conjugated system of the naphthalene core in this compound makes it a potential building block for organic optoelectronic and photonic materials. Naphthalene derivatives are utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govgatech.edu The ability of naphthalene units to engage in effective π-π stacking facilitates charge transport, a crucial property for semiconductor performance.

The introduction of functional groups like the aminomethyl group can be used to tune the electronic properties and solid-state packing of the material, thereby influencing its charge carrier mobility and emission characteristics. While specific research on the optoelectronic applications of this compound is not available, the broader class of naphthalene derivatives shows significant promise in this field. For instance, π-conjugated molecules based on naphthalene have been shown to exhibit tunable luminescence and light-harvesting properties through self-assembly. rsc.org

Advanced Analytical Methodologies for the Quantification and Detection of 2 Aminomethyl 3 Methylnaphthalene in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and analysis of chemical compounds. For a molecule like 2-(Aminomethyl)-3-methylnaphthalene, various chromatographic techniques can be optimized to assess its purity and quantify its presence.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of this compound.

Method development would typically involve the optimization of several key parameters to achieve a robust and reliable separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer, often containing an acid like orthophosphoric acid, helps to control the pH and ensure consistent ionization of the aminomethyl group, leading to sharper peaks and reproducible retention times. researchgate.netnih.gov

Validation of the developed HPLC method is a critical step to ensure its accuracy, precision, and reliability, following guidelines from the International Conference on Harmonisation (ICH). analis.com.my This process involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). analis.com.myresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Orthophosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

For the analysis of chiral purity, a derivatization step with a chiral reagent, followed by separation on a standard reverse-phase column, or direct separation on a chiral stationary phase (CSP) could be employed. researchgate.netgoogle.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC analysis. Derivatization with silylating agents, for example, can be used to block the polar amino group.

The derivatized analyte would be injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column wall. unl.edu Mass spectrometry (MS) is a common detector for GC, providing both quantification and structural information, which is invaluable for identification. researchgate.netnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can offer even higher resolution for complex samples. researchgate.net

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers several advantages, including faster analysis times and reduced use of organic solvents compared to HPLC. mdpi.com It is particularly well-suited for the separation of chiral compounds and can be used for both analytical and preparative scale separations. mdpi.com

For the analysis of this compound, a polar modifier such as methanol, often with an additive like an amine to improve peak shape, would be added to the supercritical CO2 mobile phase. nih.gov A variety of stationary phases can be used, including those common in HPLC, allowing for a high degree of selectivity. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method requires only minute sample volumes and can provide very efficient separations. For a compound like this compound, which possesses a primary amine, CE is a highly applicable technique. nih.gov

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). At a pH below the pKa of the silanol (B1196071) groups on the capillary wall, the analyte will be positively charged and migrate towards the cathode. The separation of different components in a sample is achieved due to differences in their charge-to-size ratio. nih.govresearchgate.net Stacking techniques can be employed to preconcentrate the analyte, thereby enhancing detection sensitivity. nih.govresearchgate.netjfda-online.com

Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis

Spectrophotometric and spectrofluorometric methods can be developed for the quantitative analysis of this compound, leveraging its naphthalene (B1677914) core, which is a chromophore and a fluorophore.

A UV-Vis spectrophotometric method would involve measuring the absorbance of a solution of the compound at a specific wavelength, which corresponds to its maximum absorbance (λmax). nih.gov This method is relatively simple and rapid, but may lack the specificity of chromatographic techniques, especially in complex mixtures.

Spectrofluorometry, which measures the fluorescence emission of a compound after excitation at a specific wavelength, generally offers higher sensitivity and selectivity than spectrophotometry. The intrinsic fluorescence of the naphthalene moiety can be exploited for this purpose.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds. The aminomethyl group and the naphthalene ring system in this compound can potentially be oxidized or reduced at an electrode surface.